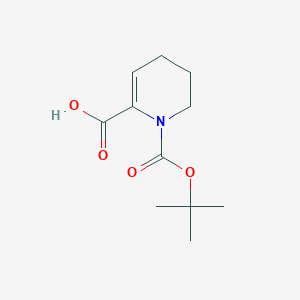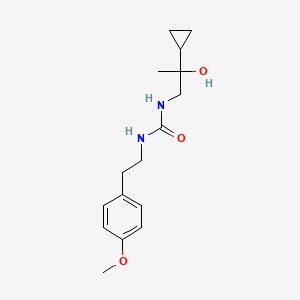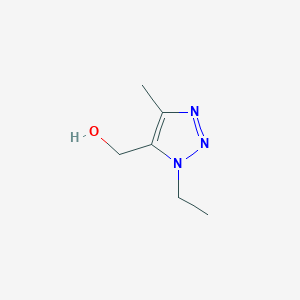
N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C20H17FN6 and its molecular weight is 360.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Materials and Sensors
Aromatic Polyamides and Electrochromic Properties
Novel aromatic polyamides incorporating triphenylamine units have been synthesized, showing promising applications in electrochromic devices due to their inherent electroactive properties. These materials exhibit high thermal stability, good solubility in organic solvents, and the ability to form tough, flexible films, making them suitable for use in advanced optical and electronic applications (Liou & Chang, 2008); (Liou et al., 2005).
Fluorescent MOF Sensors
A metal-organic framework (MOF) featuring high luminescence has been developed for the selective detection of phenylmethanol molecules and Tb3+ cations. This framework demonstrates the potential of using such structures in the development of multifunctional sensory materials for environmental and analytical chemistry applications (Yi et al., 2018).
High-Performance Polymers
Polyimides with High Glass Transition and Thermal Stability
Research has focused on the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups. These compounds demonstrate high glass-transition temperatures, excellent thermal stability, and solubility in various organic solvents, suggesting their utility in high-performance materials for aerospace, automotive, and electronic industries (Liaw et al., 2002).
Propiedades
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-6-7-16(10-13(12)2)24-19-17-18(23-9-8-22-17)26-20(27-19)25-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTJECYFIJTABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697732.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)

![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)



![4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)


![3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2697750.png)
![3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2697751.png)
![3,5-dimethyl-1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2697752.png)
![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
